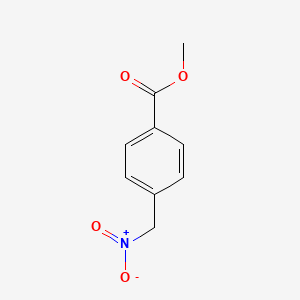
Methyl 4-(nitromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(nitromethyl)benzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitromethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(nitromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl benzoate. The process typically uses concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .
Another method involves the esterification of 4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield methyl 4-nitrobenzoate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The crude product is typically purified through recrystallization from solvents like ethanol or methanol .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(nitromethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, hydroxide ions.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 4-Aminomethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(nitromethyl)benzoate is employed in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Characterization: Utilized in the study of nitroreductase enzymes, such as NfsA from Escherichia coli, which exhibit high amino acid sequence homology to flavin oxidoreductases.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Industrial Applications: Used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of methyl 4-(nitromethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it acts as a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amino group. This reduction process involves the transfer of electrons from the enzyme to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amino compound .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(nitromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Similar in structure but lacks the nitromethyl group.
Methyl 2-chloro-4-nitrobenzoate: Contains a chloro group instead of a nitromethyl group.
Methyl 2-bromo-4-nitrobenzoate: Similar to the chloro derivative but with a bromo group.
These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and applications.
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
methyl 4-(nitromethyl)benzoate |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)8-4-2-7(3-5-8)6-10(12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
CMQVUFLONNTQEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




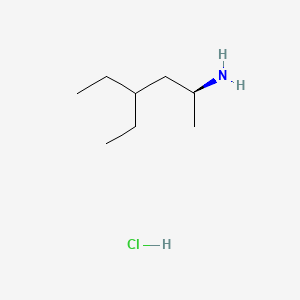
amine](/img/structure/B13606775.png)
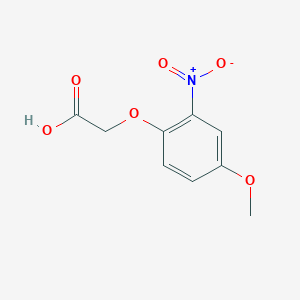
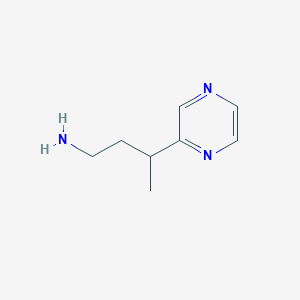
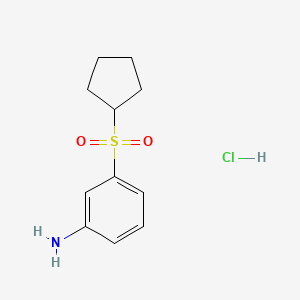
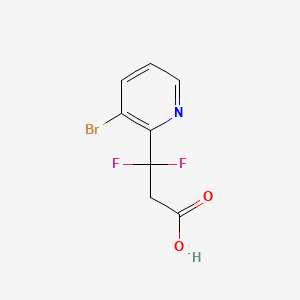
![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)

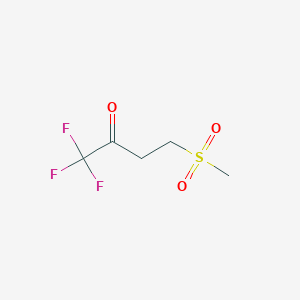
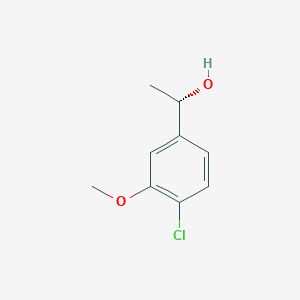
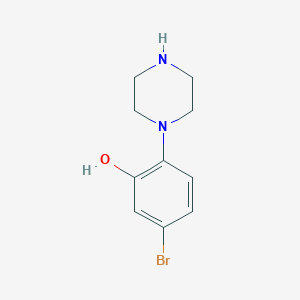
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
